N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and an acetamide-linked cyclohexyl moiety at position 4. This scaffold is of interest due to its structural similarity to bioactive molecules targeting enzymes like kinases or phosphodiesterases.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-2-29-16-10-8-15(9-11-16)26-19-18(23-24-26)20(28)25(13-21-19)12-17(27)22-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRKSMCRNIWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.46 g/mol. The structure includes a cyclohexyl group, an ethoxyphenyl moiety, and a triazolopyrimidine core, which contribute to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various human cancer cell lines. The compound showed IC50 values in the nanomolar range for several tested lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
- Targeting Specific Pathways : It has been suggested that the triazolopyrimidine scaffold may interact with specific kinases involved in cancer signaling pathways .
Antimicrobial Activity
Research also indicates that this compound possesses antimicrobial properties:
- Bacterial Assays : The compound was tested against various bacterial strains (e.g., E. coli and S. aureus), showing effective inhibition at low concentrations .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and cellular uptake |
| Ethoxyphenyl Moiety | Contributes to selective binding to target proteins |
| Triazolopyrimidine Core | Critical for biological activity against cancer cells |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
- Antimicrobial Testing : Another study focused on its antibacterial properties showed that modifications in the ethoxy group significantly affected its antimicrobial potency, suggesting that structural optimization could lead to more effective derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of triazoles and pyrimidines often show enhanced antibacterial activity. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action typically involves interference with microbial cell wall synthesis or function.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Triazolo-pyrimidine derivatives | S. aureus, E. coli | 0.5 - 1.0 |
| Thiourea derivatives | C. albicans, B. subtilis | 0.75 - 2.0 |
Anticancer Properties
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has been explored for its anticancer potential. Similar triazole derivatives have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For example, studies on triazolo-pyrimidine hybrids have reported IC50 values in the nanomolar range against different cancer types .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Triazolo-pyrimidine hybrids | EBC-1 (lung cancer) | 0.24 |
| Quinazoline derivatives | MET-amplified xenograft model | 4.2 |
Anti-inflammatory Effects
Research has indicated that compounds with triazole and pyrimidine structures can possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole-based compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of triazole-pyrimidine derivatives exhibited up to 16 times greater efficacy than standard antibiotics against drug-resistant strains .
- Anticancer Activity : In vitro assays showed that specific derivatives significantly inhibited tumor cell proliferation compared to traditional chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-ethoxyphenyl group in the target compound increases molecular weight compared to the methyl analog (408.4 vs. 331.4) due to the ethoxy (–OCH₂CH₃) group’s larger size .
- Replacement of triazolo with thiazolo (as in ) introduces sulfur, slightly increasing weight (386.4) .
The chloro and fluoro substituents () introduce electronegative atoms, which may improve binding interactions but reduce solubility .
Hypothetical Bioactivity Trends
Though bioactivity data are absent, substituent trends suggest:
- 4-Ethoxyphenyl : May enhance metabolic stability compared to smaller groups (e.g., methyl) due to steric hindrance .
- Chloro and Fluoro Substituents : Could improve target affinity via halogen bonding, as observed in kinase inhibitors .
- Thiazolo vs. Triazolo Cores : The sulfur atom in might alter electron distribution, affecting enzyme inhibition .
Preparation Methods
Formation of the Triazolo[4,5-d]Pyrimidin-7(6H)-One Skeleton
The triazolopyrimidine core is synthesized via a condensation reaction between a 1,3-diketone derivative and 5-amino-1H-1,2,4-triazole. For the target compound, the 1,3-diketone is derived from 4-ethoxyphenyl ethanone, which introduces the 3-(4-ethoxyphenyl) substituent. The reaction proceeds under basic conditions (e.g., sodium ethoxide) to yield 7-hydroxy-3-(4-ethoxyphenyl)-triazolo[4,5-d]pyrimidine.
Key Reaction:
$$
\text{4-Ethoxyphenyl ethanone} + \text{Diethyl carbonate} \xrightarrow{\text{Base}} \text{1,3-Diketone intermediate}
$$
$$
\text{1,3-Diketone} + \text{5-Amino-1H-1,2,4-triazole} \xrightarrow{\text{EtOH, Δ}} \text{7-Hydroxy-triazolopyrimidine}
$$
Chlorination at Position 6
The 7-hydroxy group is converted to a chloro substituent using phosphoryl chloride (POCl$$_3$$) under reflux, yielding 7-chloro-3-(4-ethoxyphenyl)-triazolo[4,5-d]pyrimidine.
Reaction Conditions:
Introduction of the Acetamide Side Chain
Nucleophilic Substitution at Position 6
The chloro group at position 6 is displaced by a glycine derivative to introduce the acetamide precursor. Ethyl bromoacetate is reacted with the chloro intermediate in the presence of a base (e.g., K$$2$$CO$$3$$) to form ethyl 2-(3-(4-ethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate.
Reaction:
$$
\text{7-Chloro intermediate} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl ester intermediate}
$$
Hydrolysis of the Ester Group
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl in ethanol.
$$
\text{Ethyl ester} \xrightarrow{\text{6M HCl, EtOH, Δ}} \text{2-(3-(4-Ethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid}
$$
Amide Coupling with Cyclohexylamine
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with cyclohexylamine to form the target acetamide.
$$
\text{Acetic acid derivative} + \text{Cyclohexylamine} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{N-Cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide}
$$
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
A one-pot synthesis using 4-ethoxybenzaldehyde, 5-amino-1H-1,2,4-triazole, and ethyl cyanoacetate in DMF with triethylamine as a catalyst yields the triazolopyrimidine core directly.
Optimized Conditions:
Direct Alkylation and Acylation
The 6-position of the triazolopyrimidine core is alkylated with bromoacetyl chloride, followed by amidation with cyclohexylamine.
$$
\text{7-Chloro intermediate} + \text{Bromoacetyl chloride} \xrightarrow{\text{Base}} \text{Bromoacetamide intermediate} \xrightarrow{\text{Cyclohexylamine}} \text{Target compound}
$$
Analytical Data and Comparative Analysis
Table 1. Yields and Reaction Conditions Across Methods
Table 2. Spectral Characterization Data
| Compound Stage | $$ ^1H $$ NMR (δ, ppm) | IR (cm$$^{-1}$$) | MS (m/z) |
|---|---|---|---|
| Ethyl ester intermediate | 1.25 (t, 3H), 4.15 (q, 2H), 4.50 (s, 2H) | 1745 (C=O), 1600 (C=N) | 412.1 [M+H]$$^+$$ |
| Final acetamide | 1.20–1.80 (m, 10H, cyclohexyl), 3.40 (s, 2H) | 1660 (amide C=O), 1595 (C=N) | 453.2 [M+H]$$^+$$ |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves a multi-step route starting with the formation of the triazolopyrimidinone core via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives. The 4-ethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, followed by acetamide linkage formation using cyclohexylamine. Critical purification steps include recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate intermediates and final products .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR (¹H/¹³C): Confirms substituent positions and cyclohexyl/acetamide connectivity.
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula and fragmentation patterns.
- FT-IR: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. How are preliminary biological assays designed for this compound?
Target hypotheses are derived from structural analogs (e.g., triazolopyrimidine kinase inhibitors). Assays include:
- Enzyme inhibition: Dose-response curves (IC₅₀ determination) against purified kinases or proteases.
- Cellular viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways?
Quantum mechanical calculations (e.g., DFT) and reaction path search tools (e.g., GRRM) predict energetically favorable intermediates and transition states. The ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error steps, such as identifying optimal catalysts or solvent systems for key reactions .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic stability testing: Assess liver microsome degradation to rule out false negatives due to compound instability.
- Computational docking: Compare binding poses in different protein conformers (e.g., AutoDock Vina) to explain variability .
Q. How can statistical experimental design improve reaction yields?
A Box-Behnken design optimizes three variables (e.g., temperature, catalyst loading, reaction time) with minimal experiments. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 5% | 15% |
| Time (h) | 12 | 24 |
| Response surface analysis identifies interactions between variables, maximizing yield while minimizing byproducts . |
Q. What in silico tools predict pharmacokinetic properties?
Q. How are reaction intermediates validated experimentally?
Tandem MS/MS fragments intermediates to confirm structural assignments. Isotopic labeling (e.g., ¹⁵N or ²H) tracks specific atoms during synthesis, resolving mechanistic ambiguities in cyclization steps .
Data Contradiction Analysis
Example Scenario: Discrepancies in IC₅₀ values between enzymatic and cellular assays.
Methodology:
Verify compound stability in cell media via LC-MS.
Test metabolite activity using hepatocyte incubations.
Perform thermal shift assays (DSF) to confirm target binding in cellular lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
